PMAP-36
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VGRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG |
Origin of Product |
United States |
Preclinical Characterization of Pmap 36
Structural Attributes and Their Contribution to Biological Function
The biological function of PMAP-36 is intrinsically linked to its structural characteristics, including its amino acid sequence, secondary and tertiary conformation, and its ability to form oligomeric states. researchgate.netplos.org
Primary Amino Acid Sequence Analysis and Key Residues
This compound is composed of 36 amino acid residues. frontiersin.orgresearchgate.net The complete amino acid sequence of this compound is GRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG. frontiersin.orgnih.gov It is a highly cationic peptide, possessing a high net positive charge due to the presence of 13 positively charged amino acids, specifically seven lysines and six arginines. frontiersin.org These cationic residues are predominantly located in the N-terminus of the peptide. frontiersin.org The high net charge facilitates electrostatic interactions with the negatively charged molecules present on the surface of bacterial cell membranes, which is crucial for its initial binding and subsequent activity. frontiersin.orgplos.orgsemanticscholar.org
The peptide also contains 21 hydrophobic amino acids, primarily located in the C-terminus. frontiersin.org This hydrophobic tail is considered important for its broad-spectrum antimicrobial activity. frontiersin.org Studies involving truncated peptides of this compound have indicated that the antibacterial activity is closely related to the positively charged N-terminal amino acids. frontiersin.org For instance, a 24-residue truncated peptide (GI24) containing all the cationic amino acids of this compound demonstrated antibacterial activity comparable to the full-length peptide. frontiersin.orgplos.orgsemanticscholar.org Conversely, a C-terminal truncated peptide or the C-terminal sequence alone showed significantly reduced or no antimicrobial activity, highlighting the importance of the C-terminus, particularly for antifungal activity. frontiersin.org
Here is a table summarizing the amino acid composition and charge distribution of this compound:
| Feature | Count | Location | Contribution to Function |
| Total Amino Acids | 36 | - | Defines peptide length |
| Positively Charged (R, K) | 13 | Primarily N-terminus | Electrostatic interaction with membranes frontiersin.orgplos.orgsemanticscholar.org |
| Hydrophobic | 21 | Primarily C-terminus | Broad-spectrum antimicrobial activity frontiersin.org |
Secondary and Tertiary Conformation Investigations
This compound is known to adopt an amphipathic α-helical conformation. researchgate.netplos.org This structural organization is a common feature among many natural antimicrobial peptides and is crucial for their membrane-disrupting properties. frontiersin.orgresearchgate.net
The N-terminal region of this compound, which is rich in cationic residues, is organized into an α-helical structure. frontiersin.orgresearchgate.net This α-helix is amphipathic, meaning it has distinct hydrophilic (positively charged) and hydrophobic sides. frontiersin.orgplos.org This spatial separation of charged and hydrophobic residues allows the peptide to interact favorably with the lipid bilayer of cell membranes. The hydrophilic face interacts with the polar head groups of the lipids, while the hydrophobic face inserts into the nonpolar core of the membrane. frontiersin.orgplos.org Helical wheel projections are used to visualize this amphipathic arrangement. frontiersin.orgplos.org The formation of the α-helical structure has been verified through techniques such as circular dichroism measurements. researchgate.net
The α-helical structure of this compound is interrupted by the presence of proline residues. researchgate.net Specifically, proline residues are located at positions 25, 26, and 32 in the C-terminal end of the peptide. researchgate.net Proline is known to introduce kinks or bends in polypeptide chains due to its unique cyclic structure, which restricts the rotation of the backbone angles and disrupts the regular pattern of hydrogen bonds characteristic of an α-helix. acs.org This interruption in the helical structure by proline residues at the C-terminus contributes to a hinge region in this compound. nih.gov The presence of a kink induced by proline/glycine (B1666218) residues can affect peptide affinity to the membrane and reduce peptide stability inside the membrane, primarily due to increased polarity. acs.org
Alpha-Helical Organization and Amphipathicity
Dimerization and Oligomeric States and Their Biological Implications
This compound has the capacity to form dimers and potentially higher-order oligomeric states. researchgate.net A key feature facilitating dimerization is the presence of a cysteine residue at position 35 in the C-terminus. frontiersin.orgresearchgate.net This cysteine residue can form intermolecular disulfide bonds, leading to the formation of peptide homodimers. frontiersin.orgresearchgate.netresearchgate.net this compound is reported to be stored in leukocytes as dimers. frontiersin.org
Both monomeric and dimeric forms of this compound exhibit potent and rapid microbicidal activity. researchgate.net However, research suggests that dimeric peptides may possess a more stable conformation, a longer bacteriostatic time, and reduced sensitivity to the surrounding medium compared to monomers. frontiersin.orgresearchgate.net The dimerization of this compound results in a molecule with a high charge density. researchgate.net While both forms are active, dimerization can modulate the effectiveness of the peptide in terms of killing kinetics and membrane permeabilization. researchgate.net The ability of membrane-bound proteins to assemble into oligomers is influenced by the lipid bilayer environment. elifesciences.org
Biosynthesis and Post-Translational Processing Pathways in Host Organisms
This compound is synthesized in porcine bone marrow cells and is part of the cathelicidin (B612621) family of host defense peptides. frontiersin.orgresearchgate.net It is initially produced as a precursor protein, characteristic of cathelicidins. researchgate.net This precursor, referred to as a propeptide or proform, is larger than the mature this compound peptide. researchgate.net
The this compound precursor protein comprises a signal peptide at the N-terminus (29 amino acids), a prosequence (101 amino acids), and the mature 36-amino acid peptide at the C-terminus. researchgate.net The proform is stored as a dimeric precursor with a molecular weight of approximately 38 kDa, formed via a dimerization site at its C-terminal cysteine residue. researchgate.net
Mechanistic Insights into Pmap 36 Biological Activity
Interactions with Microbial Cellular Components
PMAP-36 exerts its antimicrobial effects through disruptive interactions with the bacterial cell envelope, leading to compromised membrane integrity and subsequent cell death. uniprot.orgmybiosource.com
This compound's interaction with bacterial membranes is a multi-step process driven by its structural characteristics.
A key initial step in this compound's mechanism is the electrostatic attraction between its high net positive charge and the negatively charged molecules present on the surface of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and negatively charged phospholipids (B1166683) in both Gram-negative and Gram-positive bacteria. frontiersin.orgplos.orgnih.govresearchgate.netfrontiersin.orgsemanticscholar.org this compound has one of the highest net positive charges among porcine cathelicidins, with 13 positively charged amino acids (seven lysines and six arginines), primarily located in its N-terminal region, which forms an α-helical structure. frontiersin.orgnih.govresearchgate.net This high charge facilitates binding to negatively charged membranes, contributing to cell selectivity. plos.orgnih.gov
In Gram-negative bacteria, this compound rapidly permeabilizes the outer membrane. plos.orgnih.govresearchgate.netsemanticscholar.org Studies using the fluorescent dye N-phenyl-1-naphthylamine (NPN), which is normally excluded by the outer membrane but fluoresces upon insertion into the membrane, have shown a concentration-dependent increase in NPN fluorescence upon treatment with this compound, indicating disruption of the outer membrane integrity. plos.orgnih.govresearchgate.net This permeabilization can occur even at concentrations below the minimum inhibitory concentration (MIC). plos.orgnih.govresearchgate.net this compound has been shown to disrupt the inner and outer membranes of Escherichia coli simultaneously. researchgate.netuu.nl
Following interaction with the outer membrane (in Gram-negative bacteria) or the cell wall (in Gram-positive bacteria), this compound targets the cytoplasmic membrane. This compound induces dose-dependent depolarization of the cytoplasmic membrane, as evidenced by increased fluorescence of membrane potential-sensitive dyes like diSC₃(5). plos.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netplos.org This depolarization is a rapid process, detected within seconds of peptide addition. researchgate.netsemanticscholar.org The disruption of cytoplasmic membrane integrity leads to leakage of intracellular contents and ultimately cell death. plos.orgnih.gov Propidium (B1200493) iodide (PI) uptake assays, where PI enters cells with compromised membranes and intercalates with DNA, have demonstrated that this compound treatment results in a high percentage of bacterial cells stained with PI, indicating loss of membrane integrity. plos.orgnih.govresearchgate.netresearchgate.net Electron microscopy studies have revealed significant morphological changes in bacterial cells treated with this compound, including surface roughening, corrugation, cytoplasmic clear zones, and visible pores on the cell membrane. plos.orgresearchgate.netresearchgate.net
Several models have been proposed to describe the membrane-active mechanisms of antimicrobial peptides, including the barrel-stave, carpet, toroidal-pore, and aggregate channel models. plos.orgnih.govresearchgate.netmdpi.com While the exact model by which this compound disrupts membranes can be complex and potentially concentration-dependent, the toroidal pore model is one of the commonly discussed mechanisms for AMPs. plos.orgnih.govresearchgate.netmdpi.com In the toroidal pore model, peptides insert into the lipid bilayer and induce a curvature strain, forming pores lined by both the peptides and the headgroups of the lipids. mdpi.com Although visible pores have been observed in this compound-treated bacterial membranes via transmission electron microscopy, some studies suggest that at higher concentrations, a detergent-like carpet mechanism might also be involved, similar to melittin (B549807). plos.orgresearchgate.net The formation of outer membrane vesicles (OMVs) in response to this compound treatment also suggests membrane stress and disruption. asm.orgresearchgate.netnih.gov
While membrane disruption is considered the primary mechanism of action for this compound, some evidence suggests it may also influence intracellular targets. Electron microscopic analysis of E. coli treated with this compound has shown clustering of DNA and ribosomes, suggesting potential intracellular effects in addition to membrane disruption. asm.orgresearchgate.netresearchgate.net However, the precise mechanisms by which this compound might interact with intracellular components and inhibit processes like DNA, RNA, or protein synthesis are not yet fully understood and require further investigation. frontiersin.orgmdpi.com
Here is a summary of experimental findings related to this compound's membrane activity:
| Assay | Observation | Implication | Source |
| NPN uptake assay (E. coli) | Concentration-dependent increase in fluorescence. | Rapid outer membrane permeabilization. | plos.orgnih.govresearchgate.netsemanticscholar.org |
| diSC₃(5) fluorescence (E. coli) | Dose-dependent increase in fluorescence. | Cytoplasmic membrane depolarization. | plos.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netplos.org |
| Propidium Iodide (PI) uptake (E. coli) | High percentage of cells stained with PI. | Compromised cytoplasmic membrane integrity. | plos.orgnih.govresearchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Surface roughening and corrugation of bacterial cells. | Membrane surface disruption. | plos.orgresearchgate.netresearchgate.net |
| Transmission Electron Microscopy (TEM) | Cytoplasmic clear zones and visible pores on the cell membrane. | Membrane integrity disruption and intracellular leakage. | plos.orgresearchgate.netresearchgate.net |
| OMV release (E. coli, B. bronchiseptica) | Increased release of outer membrane vesicles at sub-lethal concentrations. | Indicates membrane stress and disruption. | asm.orgresearchgate.netnih.gov |
Influence on Intracellular Targets
Interactions with Nucleic Acids and Ribosomes
This compound has been observed to induce the clustering of DNA and ribosomes within bacterial cells at its minimum bactericidal concentration (MBC). nih.govresearchgate.net This suggests that, in addition to membrane targeting, this compound may also have intracellular targets, including nucleic acids and ribosomes. researchgate.net While the exact mechanism by which this compound interacts with DNA and ribosomes requires further study, the clustering observed indicates a significant impact on these essential cellular components. nih.gov
Impact on Cellular Metabolism and Processes
Beyond direct interactions with cellular machinery, this compound influences broader cellular processes. Studies have shown that this compound can affect the transcription of bacterial drug resistance genes. For example, in Escherichia coli, this compound significantly inhibited the transcription of the tetB gene, which confers resistance to tetracycline (B611298), in a concentration-dependent manner. nih.gov This suggests a potential role for this compound in modulating bacterial metabolic pathways related to antibiotic resistance.
Modulation of Microbial Outer Membrane Vesicle (OMV) Release
This compound treatment has been shown to enhance the release of outer membrane vesicles (OMVs) from Gram-negative bacteria. researchgate.netoup.comnih.govresearchgate.net This effect is observed even at sub-bactericidal concentrations of the peptide. nih.govresearchgate.net this compound treatment leads to an increase in lipid quantities in the isolated OMV fraction, indicating enhanced OMV release. researchgate.netnih.govresearchgate.net The induction of OMV release by this compound is thought to be a consequence of the stress induced by the peptide's interactions with bacterial membranes. nih.gov While this compound treatment showed a slight, but not always statistically significant, increase in the protein concentration of isolated OMVs compared to spontaneous OMVs, it consistently increased lipid quantities. researchgate.netnih.govresearchgate.net this compound has also been detected within the released OMVs. oup.comnih.govresearchgate.net
Data on OMV Release:
| Treatment | Protein Concentration in OMVs (fold increase vs. spontaneous) | Lipid Quantity in OMVs (increase) |
| This compound | ~1.4x (slight, not always significant) nih.gov | Significant increase researchgate.netnih.govresearchgate.net |
| Heat Treatment | ~3.6x (significant) nih.gov | Large increase nih.gov |
This compound-induced OMVs may also have altered characteristics compared to spontaneously released OMVs, including decreased stability and an increase in negatively charged phospholipids. nih.govresearchgate.net
Specificity and Selectivity in Microbial Targeting Mechanisms
This compound exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. plos.orgresearchgate.netfrontiersin.org This broad activity is partly attributed to its high positive charge and its interaction with the negatively charged bacterial cell membrane, a common feature across many bacterial species. plos.orgsemanticscholar.orgfrontiersin.org
While this compound demonstrates broad activity, studies on modified this compound analogues have explored the potential for improving cell selectivity. Decreasing the chain length of this compound within a certain range has been shown to retain high antimicrobial activity while reducing hemolysis, suggesting improved selectivity towards microbial cells over host cells. researchgate.net For instance, an 18-mer peptide derived from this compound showed improved selectivity indexes against bacteria and fungi compared to the parent peptide. researchgate.net
The mechanism of this compound primarily involves membrane disruption, which is a less specific target compared to the specific molecular targets of some conventional antibiotics, potentially making the development of resistance less likely. nih.govresearchgate.netfrontiersin.org However, the observation of intracellular effects, such as DNA and ribosome clustering and the modulation of resistance gene transcription, suggests that the specificity of this compound's action may also involve interactions with internal bacterial components. researchgate.netnih.govresearchgate.net The preference of this compound for binding to negatively charged phospholipids over zwitterionic phospholipids also contributes to its selectivity for bacterial membranes over mammalian cell membranes, which have a different lipid composition. plos.org
Antimicrobial Efficacy in Preclinical Models
Broad-Spectrum Activity Against Bacterial Pathogens
PMAP-36 exhibits broad-spectrum antibacterial activity, being effective against both Gram-negative and Gram-positive bacteria researchgate.netuniprot.orgmybiosource.comantibodies-online.complos.orgmdpi.com. Its efficacy has been compared to that of other antimicrobial peptides and conventional antibiotics in various studies frontiersin.orgnih.govmdpi.comfrontiersin.org.
Gram-Negative Bacterial Strains
Studies have shown this compound to be active against a variety of Gram-negative bacterial strains. These include Escherichia coli (such as strains UB1005, O78, K88, PCN033, RS218, and ATCC 25922), Pseudomonas aeruginosa (including PAO1 and GIM 1.551), and Salmonella species (such as S. typhimurium, S. enteritidis, and S. choleraesuis) frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govplos.orgmdpi.comfrontiersin.org. While generally effective, some research indicates that the activity of this compound against certain Gram-negative bacteria might be less pronounced compared to Gram-positive strains in specific contexts, and modified analogues have been developed to enhance efficacy against Gram-negative pathogens researchgate.netnih.gov. The mechanism of action involves the permeabilization of both the outer and inner bacterial membranes plos.org.
Gram-Positive Bacterial Strains
This compound also demonstrates activity against a range of Gram-positive bacteria researchgate.netuniprot.orgmybiosource.comantibodies-online.complos.orgmdpi.com. Susceptible strains include Staphylococcus aureus (ATCC 29213, ATCC 25923), Bacillus cereus, Enterococcus faecalis, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus equi subsp. zooepidemicus, and Listeria monocytogenes frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org. While this compound has shown lytic activity against a wide range of bacterial species, some Gram-positive strains, such as E. faecalis and S. dysgalactiae, have been reported to be relatively refractory to this compound-induced lysis in specific experimental setups, although some lytic activity was still observed mdpi.com.
Antifungal Efficacy
Beyond its antibacterial properties, this compound has also been investigated for its antifungal activity frontiersin.orgresearchgate.netresearchgate.netnih.gov. Studies have reported its effectiveness against Candida albicans frontiersin.orgresearchgate.net. Both the monomeric and dimeric forms of this compound have shown antifungal activity against this yeast frontiersin.orgresearchgate.net. Research suggests that the C-terminus of this compound plays an important role in its antifungal activity against C. albicans frontiersin.org.
Evaluation of Antimicrobial Potency in In Vitro Assays
The antimicrobial potency of this compound in preclinical studies is commonly evaluated using in vitro assays, particularly focusing on determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) nih.govplos.orgmdpi.comfrontiersin.orgresearchgate.netnih.govbiorxiv.org.
Minimal Inhibitory Concentration (MIC) Determinations
The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that inhibits visible growth of a microorganism after a defined incubation period nih.govbiorxiv.org. Reported MIC values for this compound vary depending on the specific bacterial strain and experimental conditions. Studies have reported MICs for the full-length peptide against some Gram-negative and Gram-positive bacteria ranging from 1 to 4 µM plos.org. Another study found MIC values ranging from 3 to 30 μg/mL, equivalent to approximately 0.7 to 7.2 μM, across a panel of nine bacterial species mdpi.com. MICs against S. aureus, S. enteritidis, and E. coli have been reported to be generally between 2.5 and 20 μM nih.gov.
Minimal Bactericidal Concentration (MBC) Determinations
The Minimal Bactericidal Concentration (MBC) is the lowest concentration of this compound that results in the killing of a predetermined percentage (usually 99.9%) of the initial bacterial inoculum nih.govbiorxiv.org. MBC values for this compound have been determined for various strains and are often found to be similar to or slightly higher than the corresponding MIC values nih.gov. For instance, MBCs against S. aureus, S. enteritidis, and E. coli were reported to be generally between 2.5 and 20 μM, similar to their MICs nih.gov. Specifically, MBCs against E. coli strains PCN033 and RS218 were reported as 10 μM and 5 μM, respectively nih.gov. Time-kill assays have also provided insights into the bactericidal kinetics, indicating that this compound can exhibit transient bactericidal activity at concentrations below the MBC against certain strains like S. enteritidis and E. coli frontiersin.orgnih.gov.
Time-Kill Kinetics Analysis
Time-kill kinetics assays have been employed to evaluate the bactericidal speed and efficacy of this compound, often in combination with conventional antibiotics. Studies have shown that this compound can exhibit synergistic bactericidal effects when combined with antibiotics such as tetracycline (B611298) and gentamicin (B1671437) against certain bacterial strains like porcine extraintestinal pathogenic Escherichia coli (ExPEC) PCN033. nih.govresearchgate.net For instance, this compound in combination with tetracycline or gentamicin at sub-minimum bactericidal concentrations (MBCs) was able to kill all bacteria within 30 minutes, whereas the individual agents at these concentrations showed no obvious bactericidal activity within 120 minutes. nih.gov In another study, this compound alone at sub-MBC concentrations showed transient bactericidal activity against Salmonella enteritidis and E. coli within 120 and 30 minutes, respectively. researchgate.net When combined with erythromycin (B1671065), this compound demonstrated a continuous killing effect on Staphylococcus aureus, S. enteritidis, and E. coli within 3 hours. frontiersin.orgnih.gov
Efficacy in In Vivo Animal Models of Infection
This compound and its analogues have been assessed for their therapeutic efficacy in various in vivo mouse models of infection. researchgate.netnih.govnih.gov These studies aim to understand the peptide's ability to combat bacterial infections within a living system.
Reduction of Bacterial Load and Pathogen Clearance
In mouse models of systemic infection with E. coli PCN033, treatment with this compound, particularly in combination with tetracycline, significantly reduced the bacterial load in various organs, including the liver, spleen, lung, blood, and peritoneal lavage fluid, compared to untreated mice or those treated with single agents. nih.govresearchgate.netresearchgate.net Analogues of this compound, such as PMAP-36PW and Myr-36PW, have also shown effectiveness in reducing bacterial gene copies and bacterial counts in target organs (lung, liver, and spleen) in mouse models infected with Salmonella choleraesuis, Listeria monocytogenes, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netnih.govfrontiersin.orgnih.gov
Mitigation of Infection-Induced Pathological Changes
Studies in infected mouse models have indicated that this compound and its combinations can help mitigate pathological changes induced by bacterial infection. In a mouse model of E. coli PCN033 systemic infection, this compound treatment rescued pathological changes in the lungs, and the combination with tetracycline significantly protected the lungs from infection, reducing inflammatory cell infiltration and thickened alveolar walls observed in untreated mice. nih.govresearchgate.net Analogues like Myr-36PW have also been shown to decrease tissue damage and inflammatory cell infiltration in infected organs in mouse models of pneumonia and peritonitis. frontiersin.orgnih.gov Furthermore, the combination of this compound and tetracycline significantly reduced the inflammatory response and decreased the production of inflammatory cytokines in the lung, spleen, liver, and peritoneal lavage fluid. nih.gov
Influence on Animal Survival Rates
The therapeutic effect of this compound and its combinations on animal survival rates has been investigated in infection models. In a mouse model of systemic infection with E. coli PCN033, treatment with this compound combined with tetracycline significantly increased the survival rate compared to untreated mice or those treated with tetracycline alone. researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua For instance, bacterial infection led to the death of all tetracycline-treated mice within 24 hours, while the combination treatment resulted in a relatively high survival rate (60%). researchgate.net Analogues of this compound have also exhibited impressive therapeutic effects by reducing mouse mortality in in vivo efficacy assessments of mice infected with Salmonella choleraesuis and Listeria monocytogenes. researchgate.netnih.gov
Anti-Biofilm Activity and Mechanisms of Biofilm Inhibition/Eradication
This compound and its analogues have demonstrated anti-biofilm activity against various bacteria. frontiersin.org Myr-36PW, a modified version of PMAP-36PW, exhibited effective anti-biofilm activity against Gram-negative bacteria. frontiersin.org Studies have shown that this compound, PMAP-36PW, and Myr-36PW can inhibit biofilm formation in a concentration-dependent manner against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa. frontiersin.orgnih.gov Myr-36PW also showed a selective killing effect against biofilm bacteria. frontiersin.org
While the specific mechanisms of this compound's anti-biofilm activity are still being elucidated, antimicrobial peptides in general can inhibit biofilm formation at sub-MIC concentrations. conicet.gov.ar The mechanism of action of some AMPs involves targeting the cell membrane, which can lead to membrane permeability changes and disruption. frontiersin.orgplos.orgmdpi.complos.org For example, Myr-36PW may kill bacteria within biofilms by improving the permeability of their membranes. frontiersin.org Scanning electron microscopy studies of E. coli treated with this compound have shown induced membrane surface disruption, leading to surface roughening and corrugating. plos.org this compound and certain analogues have also been shown to rapidly permeabilize the outer membrane of E. coli. plos.org
Immunomodulatory Functions of Pmap 36
Lipopolysaccharide (LPS) Neutralization and Detoxification
One of the key immunomodulatory functions of PMAP-36 is its ability to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation ijfmr.comresearchgate.netresearchgate.net. This compound has been shown to interact with E. coli LPS and neutralize subsequent macrophage responses ijfmr.com. This neutralization capacity is vital for preventing excessive immune activation triggered by bacterial endotoxins nih.gov. Studies have indicated that this compound can suppress LPS-induced activation of macrophages. The peptide's cationic and amphipathic nature facilitates its binding to the negatively charged LPS molecules ijfmr.comnih.gov. While this compound binds LPS, its mechanism of inhibiting LPS activation of macrophages may differ compared to other peptides like LL-37 researchgate.net. Research suggests that the O-antigen of LPS might play a role in the binding of this compound. Dimeric forms of this compound are considered vital for the peptide's ability to interact with and neutralize LPS ijfmr.com.
Modulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Expression
This compound influences the expression and secretion of both pro-inflammatory and anti-inflammatory cytokines, contributing to the regulation of the immune response. This compound has been shown to decrease cytokine expression in macrophages stimulated by bacterial outer membrane vesicles (OMVs) researchgate.net. Specifically, studies using porcine bone-marrow-derived macrophages (pBMDM1) stimulated with Bordetella bronchiseptica OMVs demonstrated that this compound addition led to a decrease in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α ijfmr.com. Interestingly, a decrease in the anti-inflammatory cytokine IL-10 secretion was also observed in these experiments ijfmr.com. This suggests a broader immune suppression effect of this compound on macrophage activation, affecting both pro- and anti-inflammatory responses ijfmr.com. The ability of this compound to suppress LPS-induced activation of macrophages, which involves cytokine production, further highlights its role in modulating inflammatory responses.
Regulation of Chemokine Production and Release
This compound is involved in regulating the production and release of chemokines, which are crucial for directing immune cell migration. This compound has been reported to induce the production of the chemokine CCL-2 researchgate.netnih.gov. CCL-2 is a chemokine that primarily attracts monocytes, T cells, and dendritic cells to the site of infection or inflammation nih.gov. This induction of CCL-2 by this compound suggests a mechanism by which the peptide can influence the recruitment of specific immune cell populations nih.gov.
Influence on Immune Cell Recruitment and Activation
This compound exerts influence on the recruitment and activation status of various immune cells, particularly those involved in the innate immune response like macrophages and monocytes.
Macrophage Activation and Deactivation Pathways
This compound can modulate macrophage activation. As mentioned earlier, this compound inhibits LPS-induced macrophage activation researchgate.net. This inhibition is linked to its ability to neutralize LPS researchgate.net. Studies have shown that this compound can suppress the activation of macrophages induced by bacterial components. The peptide's interaction with TLR ligands, such as LPS, contributes to its ability to modulate macrophage responses.
Chemotactic Effects on Leukocytes (e.g., Monocytes/Macrophages)
Antimicrobial peptides (AMPs), including cathelicidins like this compound, are known to exert chemotactic effects on leukocytes researchgate.net. This compound's ability to induce the production of chemokines like CCL-2 contributes to the indirect recruitment of immune cells such as monocytes and macrophages nih.gov. Furthermore, in vivo studies have indicated that this compound can promote the recruitment of monocytes and macrophages to sites of infection researchgate.net. For instance, in a mouse model of E. coli infection, treatment with this compound, particularly in combination with tetracycline (B611298), significantly increased the migration of monocytes/macrophages to the infection site in the peritoneal lavage fluid researchgate.net.
Design and Engineering of Pmap 36 Analogs and Derivatives
Structure-Activity Relationship (SAR) Studies for Optimized Biological Properties
SAR studies on PMAP-36 and its derivatives aim to understand how specific structural features relate to their biological activities, particularly antimicrobial efficacy and cell selectivity. The high net positive charge of this compound is understood to contribute significantly to its electrostatic interaction with negatively charged molecules on bacterial cell membranes. frontiersin.orgresearchgate.netplos.org The amphipathic nature, with a distinct distribution of cationic and hydrophobic residues, is crucial for membrane interaction and disruption, a primary mechanism of action for many AMPs. frontiersin.orgresearchgate.netnih.govmdpi.com
Studies have shown that the antimicrobial activity of AMPs can be enhanced by increasing their hydrophobicity and net charge. frontiersin.org The N-terminal region of this compound, rich in cationic amino acids, is closely related to its antibacterial activity. frontiersin.org The hydrophobic tail in the C-terminus also plays a significant role in broad-spectrum activity. frontiersin.orgresearchgate.net
Strategies for Enhancing Antimicrobial Activity and Selectivity
Various strategies have been employed to modify this compound and its derivatives to improve their therapeutic potential. These include alterations to the amino acid sequence, chemical modifications, and structural changes such as dimerization.
Amino Acid Substitution and Truncation Strategies (e.g., N-terminal, C-terminal modifications)
Truncation and amino acid substitution are common methods for optimizing AMPs. researchgate.netresearchgate.net Studies on this compound have explored the effects of shortening the peptide chain and replacing specific amino acids.
Truncated peptides of this compound have been designed to investigate the importance of different regions for activity and selectivity. For instance, a 24-residue truncated peptide, GI24, corresponding to the N-terminal region of this compound, has shown antimicrobial activity comparable to the full-length peptide with MICs ranging from 1 to 4 µM. plos.orgnih.govresearchgate.net This suggests that the N-terminal portion contains the key elements for antibacterial activity. In contrast, a 12-residue C-terminal fragment (PG12) displayed no antimicrobial activity, likely due to the absence of cationic amino acids in this shorter fragment. plos.orgnih.gov Further truncation of GI24 resulted in a significant decrease or loss of antimicrobial activity. plos.orgnih.gov
Amino acid substitutions have also been utilized to modify this compound derivatives. For example, substituting Pro25-Pro26 with Ala25-Lys26 in a 20-mer peptide based on this compound (residues 12-31) increased the α-helix content and resulted in broad-spectrum antibacterial activity. nih.govresearchgate.netresearchgate.net The introduction of α-aminoisobutyric acid in a shorter peptide forced the helix toward a 3₁₀ structure while maintaining antimicrobial activity and increasing resistance to proteolysis. nih.govresearchgate.netresearchgate.net
Research findings on truncated and substituted this compound derivatives highlight the critical roles of specific regions and residues in determining antimicrobial potency and selectivity. For example, the tryptophan (W) residue at position 23 of GI24 has been identified as playing a crucial role in its high antimicrobial activity. plos.orgnih.govresearchgate.netnih.gov
| Peptide | Sequence (Partial/Modified) | Original Length | Modified Length | Key Modification(s) | Antimicrobial Activity (vs. This compound) | Hemolytic Activity (vs. This compound) | Reference |
| This compound | GRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG | 36 | 36 | Native | Potent | High | frontiersin.orgresearchgate.netnih.gov |
| GI24 | N-terminal fragment | 36 | 24 | Truncation | Comparable | Much Lower | plos.orgnih.govresearchgate.net |
| PG12 | C-terminal fragment | 36 | 12 | Truncation | None | Not specified | plos.orgnih.gov |
| 20-mer analog | Based on residues 12-31 | 36 | 20 | Pro25/26 to Ala25/Lys26 | Broad-spectrum | Not specified | nih.govresearchgate.netresearchgate.net |
| RI21 | Truncated derivative | 36 | 21 | Truncation | Higher against C. albicans than this compound, more active than melittin (B549807) against bacteria | Significantly lower than this compound and melittin | frontiersin.orgnih.gov |
| RI18 | Truncated derivative | 36 | 18 | Truncation | High against C. albicans, more active than melittin against bacteria | Significantly lower than this compound and melittin | frontiersin.orgnih.gov |
Fatty Acylation and Other Chemical Modifications (e.g., N-terminal myristoylation)
Chemical modifications, such as fatty acylation, can be applied to AMPs to enhance their properties, including hydrophobicity, stability, and antimicrobial activity. frontiersin.orgresearchgate.net Myristoylation, the attachment of myristic acid (a 14-carbon fatty acid) to an N-terminal glycine (B1666218), is a known modification that can influence protein localization and function. molbiolcell.orgpnas.org
N-terminal myristoylation has been explored as a strategy to improve this compound derivatives. For instance, a peptide based on a this compound analog (PMAP-36PW, which has Trp substitutions at positions 25 and 26) was modified with myristic acid at the N-terminus via a glycine linker, resulting in Myr-36PW. researchgate.netresearchgate.net This fatty acid modification provided Myr-36PW with enhanced stability and higher antimicrobial activity in vitro compared to the unmodified PMAP-36PW. researchgate.netresearchgate.net Myr-36PW also demonstrated effective anti-biofilm activity against Gram-negative bacteria and appeared to kill bacteria by increasing membrane permeability. researchgate.netresearchgate.net
Impact of Dimerization and Oligomerization on Activity and Stability
This compound contains a cysteine residue at position 35, which can facilitate dimerization through intermolecular disulfide bonds. researchgate.net While this compound is stored as a dimer in leukocytes, both monomeric and dimeric forms have shown potent and rapid microbicidal activity against a wide range of microorganisms by permeabilizing microbial membranes. researchgate.net
Studies comparing the activity of monomeric and dimeric this compound have generally observed only minor differences in direct antibacterial activity. researchgate.netasm.org This suggests that dimerization via the C-terminal cysteine may not be strictly required for the direct antimicrobial effect. However, dimeric peptides have been reported to exhibit a more stable conformation and longer bacteriostatic time compared to monomers. researchgate.net For some shorter analogs of this compound, dimerization has been found to be required for proper immunomodulatory activity, although not for their antibacterial activity. researchgate.netdntb.gov.uanih.gov The position of a disulfide bond in dimeric AMPs can also influence properties like salt resistance and LPS-neutralizing activity. bmbreports.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. mdpi.comeuropa.eu For AMPs like this compound, QSAR can help to identify the key molecular descriptors that influence antimicrobial potency, selectivity, and other properties, guiding the rational design of improved derivatives. nih.govmdpi.com
QSAR studies on α-helical peptides, including those derived from this compound, can provide insights into the physical parameters, such as hydrophobicity, net charge, and helical structure, that are crucial for optimizing antibacterial activity. researchgate.netresearchgate.net By analyzing the relationship between these structural features and observed biological effects (e.g., MIC values, hemolytic activity), QSAR models can predict the activity of new, un-synthesized analogs and prioritize candidates for experimental validation. mdpi.commdpi.com This approach complements experimental SAR studies by providing a quantitative framework for understanding and predicting the impact of structural modifications.
Synergistic Approaches in Antimicrobial Strategies
Combination with Conventional Antibiotics for Enhanced Efficacy
Combining PMAP-36 with traditional antibiotics has shown promising results in enhancing antibacterial activity against various pathogens. nih.govresearchgate.netfrontiersin.org This synergy can lead to improved outcomes compared to using either agent alone. frontiersin.orgnih.gov
Synergistic Bactericidal Effects
Studies have demonstrated that this compound exhibits synergistic bactericidal effects when combined with certain antibiotics, including tetracycline (B611298) and gentamicin (B1671437), against strains like extraintestinal pathogenic Escherichia coli (ExPEC). nih.govresearchgate.netdntb.gov.uanih.gov Checkerboard assays and time-kill curve assays have been used to evaluate this synergy. For instance, combinations of this compound with tetracycline or gentamicin showed strong synergistic antimicrobial effects against E. coli PCN033, with fractional bactericidal concentration indices (FBCIs) below 0.5. nih.gov Time-kill assays revealed that while this compound or antibiotics alone at sub-minimum bactericidal concentrations (MBCs) had limited activity within 120 minutes, their combination at sub-MBCs could kill all bacteria within 30 minutes. nih.gov Scanning electron microscopy images have shown that combination treatment with this compound and tetracycline can lead to visible shrinkage of the bacterial cell wall and increased cell permeability, contributing to cell death. nih.govresearchgate.net
Research has also indicated a synergistic effect of this compound with erythromycin (B1671065) against bacterial pathogens such as Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. frontiersin.orgnih.gov The combination of this compound and erythromycin resulted in a significant reduction in the MBC of erythromycin against E. coli, demonstrating a potent synergistic effect. frontiersin.org
Potential for Overcoming Antimicrobial Resistance
A significant advantage of combining AMPs like this compound with antibiotics is their potential to delay the emergence of bacterial resistance. nih.govfrontiersin.org this compound has been shown to delay the development of resistance to tetracycline in porcine ExPEC by inhibiting the expression of the tetracycline resistance gene tetB. nih.govresearchgate.net This suggests that this compound can help sustain the efficacy of existing antibiotics, offering a potential strategy to manage drug-resistant infections. frontiersin.orgnih.govfrontiersin.org The mechanism may involve AMPs compromising bacterial membrane integrity, thereby enhancing the penetration and efficacy of antibiotics and inhibiting resistance development. frontiersin.orgnih.gov
In in vivo studies using a mouse model of systemic infection with E. coli PCN033, treatment with this compound combined with tetracycline significantly increased the survival rate, reduced the bacterial load, and dampened the inflammatory response. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This highlights the potential of this compound in combination therapy to improve outcomes against multidrug-resistant pathogens. nih.govresearchgate.net
Here is a summary of synergistic effects observed with this compound and conventional antibiotics:
| Combination | Pathogen | Observed Effect | FBCI/MBC Reduction | Reference |
| This compound + Tetracycline | E. coli PCN033 | Synergistic | FBCI = 0.3125 | nih.govresearchgate.netresearchgate.net |
| This compound + Gentamicin | E. coli PCN033 | Synergistic | FBCI = 0.375 | nih.govresearchgate.netresearchgate.net |
| This compound + Erythromycin | E. coli | Synergistic | 256-fold MBC reduction | frontiersin.org |
| This compound + Erythromycin | S. aureus, S. enteritidis, E. coli | Synergistic | FBCI < 0.5 | frontiersin.orgnih.gov |
| This compound + Aminoglycosides | E. coli ATCC 25922 | Synergy | FLC < 0.5 | tandfonline.comnih.gov |
| This compound + Aminoglycosides | S. aureus ATCC 29213 | Partial Synergy | 0.5 < FLC < 1 | nih.gov |
Integration into Anti-Biofilm Methodologies
Biofilms contribute significantly to antimicrobial resistance, providing a protective environment for bacteria. While the provided search results primarily focus on the synergy of this compound with antibiotics against planktonic bacteria and in systemic infections, some information touches upon its potential in anti-biofilm strategies through its derivatives. This compound itself has shown some concentration-dependent biofilm inhibition against tested bacteria. frontiersin.org A myristoylated derivative of this compound, Myr-36PW, has exhibited effective anti-biofilm activity against Gram-negative bacteria and may kill bacteria by improving the permeability of their membranes within biofilms. frontiersin.orgresearchgate.net This suggests that this compound, particularly through modifications, could be integrated into strategies aimed at disrupting or eradicating bacterial biofilms.
Methodological Advances in Pmap 36 Research
Peptide Synthesis and Purification Techniques
The production of high-purity PMAP-36 is fundamental to accurate biophysical and biological studies. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a widely utilized method for synthesizing this compound and its analogues. nih.govplos.orgfrontiersin.orglcms.cz This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. lcms.cz Fmoc chemistry is favored for its mild deprotection conditions, which helps to preserve the integrity of the synthesized peptide chain. lcms.cznih.govacs.org
Following synthesis, purification is a critical step to isolate the target peptide from truncated sequences, incomplete couplings, and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying synthetic this compound. nih.govfrontiersin.orglcms.cz This method separates peptides based on their hydrophobicity, allowing for the collection of highly pure fractions. lcms.cz Purity levels of >95% are typically achieved through RP-HPLC. nih.govfrontiersin.org
Confirmation of the synthesized peptide's identity and assessment of its purity are performed using mass spectrometry (MS). frontiersin.orgnih.govacs.org Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the purified peptide, confirming that it matches the expected mass based on its amino acid sequence. frontiersin.orgnih.gov This combination of Fmoc synthesis, RP-HPLC purification, and MS characterization ensures the quality and reliability of this compound preparations for subsequent research.
Biophysical Characterization Methods
Biophysical techniques are essential for understanding the structural properties of this compound and its interactions with biological membranes, which are key to its antimicrobial function.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of peptides in solution and in the presence of membrane-mimicking environments. nih.govplos.orgmdpi.complos.org CD spectra provide characteristic signals for different secondary structures, such as alpha-helices, beta-sheets, and random coils. mdpi.com
Studies on this compound using CD spectroscopy have shown that the peptide can adopt an alpha-helical conformation, particularly in environments that mimic bacterial membranes or in the presence of stabilizing agents like trifluoroethanol (TFE). plos.orgresearchgate.net The N-terminal region of this compound is characterized as being organized in an α-helical structure. researchgate.net Changes in the CD spectrum upon addition of liposomes or other membrane mimetics indicate the peptide's conformational adaptation upon membrane interaction. mdpi.com
Fluorescence Spectroscopy for Peptide-Membrane Interactions
Fluorescence spectroscopy is widely employed to investigate the interaction of this compound with lipid membranes. plos.orgplos.orgnih.govsemanticscholar.org Many studies utilize the intrinsic fluorescence of tryptophan residues present in the peptide sequence (this compound contains tryptophan residues). plos.orgnih.gov Changes in the tryptophan fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, can indicate the peptide's binding to and insertion into the hydrophobic core of lipid bilayers. plos.orgsemanticscholar.org Fluorescence quenching experiments, using agents like acrylamide (B121943) or iodide, can provide further details on the depth of tryptophan residues within the membrane environment. plos.org
Membrane permeabilization, a key mechanism of action for many antimicrobial peptides including this compound, can be directly assessed using fluorescence dyes. Assays using dyes like N-phenyl-1-naphthylamine (NPN) or diSC3(5) are common. plos.orgnih.gov NPN is a hydrophobic probe that enters bacteria with a damaged outer membrane, leading to increased fluorescence. plos.orgnih.gov DiSC3(5) is a cationic dye that accumulates in the cytoplasm of bacteria with intact membranes; its release and a decrease in fluorescence indicate cytoplasmic membrane depolarization. nih.gov These assays demonstrate that this compound can rapidly permeabilize both the outer and inner bacterial membranes in a concentration-dependent manner. plos.orgnih.gov
Dynamic Light Scattering for Oligomerization and Particle Characterization
In the context of this compound research, DLS can be used to assess the peptide's tendency to self-associate or form oligomers in solution. nanotempertech.comchromatographyonline.com It can also be applied to characterize the size of vesicles or outer membrane vesicles (OMVs) and observe changes in their size upon interaction with this compound. nih.gov For instance, DLS has been used to measure the size of Bordetella bronchiseptica OMVs, and studies have investigated if this compound affects OMV size. nih.gov While this compound did not affect OMV size in one study, the technique is valuable for monitoring potential aggregation or changes in particle dimensions resulting from peptide interactions. nih.gov DLS is particularly sensitive to larger particles, making it useful for detecting the formation of aggregates or larger oligomeric species. nih.gov
Cell-Based and Whole-Organism Antimicrobial Assays
Evaluating the antimicrobial efficacy of this compound involves both in vitro cell-based assays and in vivo whole-organism studies.
Cell-based antimicrobial assays typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains. plos.orgresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com The broth microdilution method is a standard technique for MIC determination, where bacteria are incubated with varying concentrations of the peptide in liquid media, and the lowest concentration inhibiting visible growth is recorded as the MIC. plos.orgresearchgate.net MBC is determined by plating aliquots from wells with no visible growth to find the lowest concentration that kills a certain percentage (e.g., 99.9%) of the initial inoculum. researchgate.net These assays have shown that this compound exhibits potent and broad-spectrum activity against both Gram-negative and Gram-positive bacteria. plos.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com
Time-kill assays are also used to assess the rate of bacterial killing by this compound over time. nih.govresearchgate.net These assays involve incubating bacteria with the peptide at specific concentrations and sampling at various time points to determine the number of viable bacteria. Results have shown that this compound can exert rapid microbicidal activity. researchgate.netresearchgate.net
Beyond simple killing, cell-based assays can investigate the impact of this compound on bacterial membrane integrity using fluorescent dyes and techniques like flow cytometry or fluorescence microscopy. plos.orgfrontiersin.orgnih.govresearchgate.net Propidium (B1200493) iodide (PI), a DNA-intercalating dye that can only enter cells with damaged membranes, is commonly used. plos.orgfrontiersin.orgnih.govresearchgate.net Increased PI fluorescence inside bacterial cells after peptide treatment indicates membrane disruption. plos.orgnih.govresearchgate.net
Whole-organism antimicrobial assays are conducted to evaluate the efficacy of this compound in a living host. Mouse models of infection are frequently used for this purpose. researchgate.netnih.govresearchgate.net These studies involve infecting mice with pathogenic bacteria and then treating them with this compound (or its analogues or combinations with antibiotics). researchgate.netnih.govresearchgate.net Outcomes measured can include survival rate, bacterial load in organs, and reduction of inflammatory damage. researchgate.netnih.gov Studies have demonstrated that this compound and its analogues can exhibit impressive therapeutic effects in vivo. researchgate.netnih.gov
Here is a sample data table illustrating typical MIC values obtained from cell-based assays:
| Bacterial Strain | This compound MIC (µM) |
| Escherichia coli | 1-4 plos.orgmdpi.com |
| Staphylococcus aureus | 3-30 mdpi.com |
| Pseudomonas aeruginosa | 3-30 mdpi.com |
| Salmonella typhimurium | 3-30 mdpi.com |
| Listeria monocytogenes | 10 nih.gov |
| Streptococcus zooepidemicus | 3-30 mdpi.com |
Advanced Imaging Techniques for Cellular and Subcellular Interaction
Advanced imaging techniques provide visual evidence of how this compound interacts with bacterial cells and affects their morphology and internal structures.
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), has been used to directly observe the effects of this compound treatment on bacterial cells. plos.orgresearchgate.netnih.gov SEM provides high-resolution images of the bacterial surface, revealing morphological changes such as surface roughening, corrugation, and the formation of pores or lesions after exposure to this compound. plos.orgresearchgate.net TEM allows for the examination of the internal structure of bacteria, showing damage to the cytoplasmic membrane and potential leakage of intracellular contents. plos.orgresearchgate.net These studies support the membrane-disruptive mechanism of this compound. plos.orgresearchgate.net
Fluorescence microscopy, often in conjunction with membrane-impermeant dyes like propidium iodide, is used in membrane permeability assays to visualize the uptake of the dye into bacterial cells following this compound treatment. frontiersin.org This provides a direct visual confirmation of membrane damage at the cellular level. frontiersin.org
While not explicitly detailed for this compound in the provided snippets, advanced microscopy techniques such as confocal microscopy, two-photon microscopy, and super-resolution microscopy (e.g., PALM, STORM) offer the potential for studying the localization and dynamics of this compound within cells or its precise interaction with cellular components at higher resolution. mdpi.comresearchgate.netmdpi.comtandfonline.comtandfonline.com These techniques could provide more detailed insights into the peptide's mechanism beyond membrane permeabilization, such as potential intracellular targets, although specific applications to this compound were not found in the search results.
Scanning Electron Microscopy (SEM) for Cell Morphology
Scanning Electron Microscopy (SEM) has been widely utilized to observe the morphological changes induced in bacterial cells upon treatment with this compound. Studies employing SEM have revealed significant alterations to the bacterial surface. For instance, Escherichia coli cells treated with this compound at their minimum inhibitory concentration (MIC) for 60 minutes exhibited surface roughening and corrugation when compared to untreated control cells, which displayed bright and smooth surfaces. uni-freiburg.deijfmr.comasm.org This surface disruption is similar to the effects observed with other membrane-active peptides like melittin (B549807). uni-freiburg.deijfmr.com In studies investigating the synergistic effects of this compound with antibiotics, SEM has shown that the combination treatment can lead to visible shrinkage of the bacterial cell wall and increased cell permeability in E. coli. uni-freiburg.deuniprot.org While this compound alone at sub-MBCs might induce the release of small vesicles, higher concentrations leading to cell lysis have also been observed via SEM. uni-freiburg.deuniprot.org
Transmission Electron Microscopy (TEM) for Subcellular Changes
Transmission Electron Microscopy (TEM) provides a higher resolution view, allowing for the examination of the internal and membrane structure of bacterial cells after this compound treatment. TEM studies have complemented SEM findings by demonstrating that this compound disrupts the integrity of the bacterial membrane. uni-freiburg.deijfmr.comasm.org Treated bacteria have shown obvious cytoplasmic clear zones, indicating the leakage of intracellular contents. uni-freiburg.deasm.org Furthermore, TEM images have revealed visible pores on the cell membrane and the disruption of the inner membrane, sometimes accompanied by the clustering of DNA and ribosomes at the minimum bactericidal concentration (MBC). uni-freiburg.deasm.orguni-freiburg.deuniprot.org These observations underscore this compound's mechanism involving the permeabilization and damage of bacterial membranes.
Molecular Biology Approaches
Molecular biology techniques have been crucial for the production of this compound and its derivatives, as well as for understanding its influence on bacterial gene expression.
Recombinant Production and Expression Systems (e.g., Bacterial, Yeast)
The recombinant production of antimicrobial peptides like this compound offers an alternative to chemical synthesis, particularly for larger scale requirements. Various expression systems, including bacterial and yeast platforms, have been explored for this purpose. Escherichia coli is a commonly used bacterial expression system due to its ease of manipulation and rapid growth. nih.govdntb.gov.uaqmul.ac.uk However, expressing antimicrobial peptides in E. coli can face challenges such as peptide toxicity to the host cells and the formation of insoluble inclusion bodies. qmul.ac.uk Strategies like expressing the peptide as a fusion protein can enhance solubility and expression levels, as demonstrated with a PMAP36-P22 lysozyme (B549824) fusion protein successfully expressed in E. coli.
Eukaryotic expression systems like Pichia pastoris (a type of yeast) have also been utilized for the recombinant production of AMPs, including derivatives of this compound. P. pastoris offers advantages such as the potential for high-level extracellular expression and the ability to perform post-translational modifications, which can be important for protein activity and folding, aspects often lacking in prokaryotic systems like E. coli. Successful expression of a this compound-derived peptide in P. pastoris has been reported, yielding biologically active recombinant protein.
Gene Expression and Regulation Studies
Beyond its direct antimicrobial effects, research has also investigated this compound's influence on bacterial gene expression, particularly in the context of antibiotic resistance. Studies have shown that this compound can impact the expression of genes related to antibiotic resistance in bacteria. For example, in Escherichia coli, this compound has been found to inhibit the expression of the tetracycline (B611298) resistance gene tetB in a concentration-dependent manner. uni-freiburg.deuniprot.org This inhibition of tetB transcription by this compound suggests a potential mechanism by which it can delay the emergence of bacterial resistance to tetracycline and enhance the synergistic effects observed when combined with this antibiotic. uni-freiburg.deuniprot.org
Novel Applications as a Research Tool (e.g., in Nucleic Acid Isolation from Hard-to-Lyse Bacteria)
The lytic properties of this compound have led to its exploration as a novel tool in molecular biology, particularly for the isolation of nucleic acids from bacterial strains that are traditionally difficult to lyse. Conventional methods for nucleic acid isolation can be inefficient for bacteria with robust cell walls, such as many Gram-positive species.
Future Research Directions and Translational Perspectives in Animal Health
Elucidation of Complete Host-Peptide Interaction Networks
Understanding the intricate interactions between PMAP-36 and host cells is crucial for its safe and effective application in animals. While this compound's primary target is bacterial membranes, it also interacts with host components and can exhibit immunomodulatory functions. researchgate.net Future research needs to fully map these host-peptide interaction networks. This includes identifying specific host cell receptors or molecules that this compound binds to, understanding the downstream signaling pathways activated or modulated by these interactions, and assessing the impact on various host immune responses. Such comprehensive network analysis can help in predicting potential off-target effects, optimizing therapeutic indices, and potentially harnessing the immunomodulatory properties of this compound to enhance animal health outcomes beyond direct pathogen killing. Research suggests this compound can neutralize lipopolysaccharide (LPS) and influence macrophage activation, indicating a role in modulating inflammatory responses. researchgate.net
Advanced Peptide Design for Enhanced Specificity and In Vivo Stability
Modifications to the this compound peptide sequence have shown promise in improving its antimicrobial activity, spectrum, and stability. frontiersin.orgplos.orgresearchgate.netnih.gov Future research will continue to leverage advanced peptide design strategies to create analogs with enhanced specificity towards bacterial pathogens and reduced interaction with host cells, thereby minimizing potential toxicity. This involves rational design based on structure-activity relationships, as well as high-throughput screening of peptide libraries. Improving in vivo stability against proteolytic degradation is another critical area. mdpi.comnih.gov Studies have explored modifications such as amino acid substitutions, truncations, and fatty acid modifications to enhance stability and activity. For example, N-terminal myristoylation of a this compound analog, Myr-36PW, significantly enhanced its stability and antimicrobial activity compared to this compound and PMAP-36PW. nih.govfrontiersin.org Truncated peptides, such as GI24 derived from this compound, have also demonstrated comparable antimicrobial activity with lower hemolytic activity, suggesting improved cell selectivity. plos.org
Here is a table summarizing some research findings on this compound and its analogs:
| Peptide/Analog | Modification Strategy | Key Findings | Source |
| PMAP-36PW | Trp substitution for Pro at positions 25 and 26 | Broadened antibacterial spectrum, enhanced pH stability, impressive therapeutic effect in murine infection models. | researchgate.netnih.govnih.gov |
| PMAP-36PK | Amino acid substitution | Broadened antibacterial spectrum, impressive therapeutic effect in murine infection models. | researchgate.netnih.gov |
| Myr-36PW | N-terminal myristoylation of PMAP-36PW | Enhanced stability (heat and pH), higher antimicrobial activity, effective anti-biofilm activity, impressive therapeutic effect in murine infection models. | nih.govfrontiersin.org |
| GI24 | Truncation of this compound (24 residues) | Antimicrobial activity comparable to this compound, lower hemolytic activity, kills bacteria via membrane disruption. | plos.orgsemanticscholar.org |
Exploration of Novel Preclinical Therapeutic Delivery Systems
Effective delivery of this compound to the site of infection in animals is a significant challenge. Future research needs to explore and develop novel preclinical therapeutic delivery systems that can protect the peptide from degradation, improve its bioavailability, and target its delivery to specific tissues or organs. acs.org This could involve investigating various approaches such as encapsulation in nanoparticles, liposomes, or other biocompatible carriers. acs.org Studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and efficacy of this compound delivered via these systems. acs.orgresearchgate.net The goal is to ensure that sufficient concentrations of the active peptide reach the infection site while minimizing exposure to non-target tissues.
Role in Combating Antimicrobial Resistance in Veterinary Medicine
A key translational perspective for this compound lies in its potential to combat antimicrobial resistance in veterinary medicine. frontiersin.orgresearchgate.netnih.gov Future research will continue to investigate this compound's efficacy against a wide range of antibiotic-resistant bacterial strains relevant to animal health. Studies have already shown this compound's activity against both Gram-negative and Gram-positive bacteria, including some multi-drug resistant strains. frontiersin.orgnih.gov Furthermore, research into the synergistic effects of this compound in combination with conventional antibiotics is crucial. frontiersin.orgresearchgate.netnih.govresearchgate.net Combinatorial approaches could potentially lower the effective dose of antibiotics, reduce the development of resistance, and improve treatment outcomes. researchgate.netnih.govresearchgate.net this compound has been shown to have synergistic bactericidal effects with antibiotics like tetracycline (B611298) and gentamicin (B1671437) against certain Escherichia coli strains and can delay the emergence of resistance. frontiersin.orgnih.govresearchgate.net Research is also needed to assess the potential for resistance development to this compound itself under various exposure scenarios in animal pathogens.
Application of Systems Biology and Omics Approaches in this compound Research
The application of systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of this compound's effects on both pathogens and host animals. frontiersin.orgnih.gove-enm.orgmdpi.comresearchgate.net Future research should integrate these approaches to elucidate the complex molecular mechanisms underlying this compound's antimicrobial activity, its interactions with host immune systems, and the potential development of resistance. frontiersin.orgnih.gove-enm.org Omics data can help identify biomarkers of response or resistance, reveal changes in gene or protein expression in pathogens and host upon exposure to this compound, and provide insights into metabolic alterations. frontiersin.orgnih.gove-enm.org This systems-level understanding can inform rational peptide design, optimize treatment strategies, and identify potential combination therapies. frontiersin.orgnih.gove-enm.org
Q & A
Q. What structural features of PMAP-36 contribute to its antimicrobial activity?
this compound's structure includes an N-terminal cationic domain (13 positively charged residues, 36% cationic content) and a C-terminal hydrophobic region. The N-terminal adopts an amphipathic α-helix critical for membrane interaction, while the C-terminal contains a hinge region (Pro25/26) and a cysteine residue (C35) enabling dimerization via disulfide bonds. Dimerization stabilizes the structure and enhances bactericidal efficacy by prolonging membrane interaction .
Q. How does this compound interact with bacterial membranes to exert its antimicrobial effects?
this compound employs a "carpet-like" mechanism: (1) electrostatic binding to anionic bacterial membranes, (2) aggregation on the membrane surface, (3) insertion into the lipid bilayer, and (4) formation of pore-like structures leading to membrane permeabilization. Even at sub-MIC concentrations, this compound rapidly permeabilizes both outer and inner membranes of Gram-negative bacteria like E. coli . Advanced studies using scanning electron microscopy (SEM) and fluorescence dye leakage assays confirm membrane disruption .
Q. What are the key considerations when designing truncated analogs of this compound for enhanced activity?
Truncation studies reveal that the N-terminal 24-residue fragment (GI24) retains full antimicrobial activity (MICs: 1–4 µM) while reducing hemolysis. Key considerations include:
- Preserving the cationic α-helical domain (residues 1–20) for membrane interaction .
- Avoiding excessive hydrophobicity to minimize cytotoxicity (e.g., C-terminal truncations like PG12 lose activity) .
- Introducing single-site mutations (e.g., W23L in GI24) to optimize hydrophobicity and selectivity .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in this compound's cytotoxicity across different cell types?
Cytotoxicity varies: this compound causes 30% hemolysis in porcine erythrocytes but minimal toxicity in porcine PBMCs. Methods include:
Q. How does dimerization influence this compound's antimicrobial efficacy and mechanism of action?
Dimerization via C35 stabilizes the peptide and enhances membrane permeabilization kinetics. Monomeric this compound requires higher concentrations for equivalent activity. Biophysical assays (circular dichroism, SDS-PAGE) confirm dimer formation, while time-kill assays show dimeric forms achieve faster bactericidal effects (e.g., 99% S. aureus elimination in 20 minutes) .
Q. What methodologies are employed to study this compound's immunomodulatory effects on macrophages exposed to bacterial vesicles?
- OMV-PMAP-36 interactions : Proteinase K digestion and SDS-PAGE confirm peptide localization on OMV surfaces .
- Immune modulation : FACS analysis of macrophage surface markers (CD163, CD80/86) and cytokine profiling (ELISA) reveal this compound attenuates pro-inflammatory responses to OMVs .
- Isothermal Titration Calorimetry (ITC) : Quantifies this compound binding thermodynamics to OMVs, showing distinct interaction modes with spontaneous vs. heat-induced OMVs .
Q. How can researchers optimize this compound's therapeutic index through lipid modifications or nano-delivery systems?
- Fatty acid conjugation : Enhances stability and reduces renal clearance (e.g., lauric acid-modified analogs) .
- Nanoparticle encapsulation : Polymeric nanoparticles or liposomes improve pharmacokinetics and reduce hemolysis .
- In vivo models : Murine infection studies demonstrate nanoformulations increase survival rates (e.g., 80% survival in E. coli-infected mice vs. 40% with free peptide) .
Q. What in vitro and in vivo models are appropriate for assessing this compound's synergy with conventional antibiotics?
- In vitro : Checkerboard assays (FBCI ≤0.5 indicates synergy) and time-kill kinetics (e.g., this compound + tetracycline eliminates E. coli in 20 minutes) .
- In vivo : Murine peritonitis models show combination therapy reduces bacterial load (4-log CFU decrease) and delays antibiotic resistance .
Q. How do biophysical techniques like ITC and DLS elucidate this compound's interactions with bacterial outer membrane vesicles?
Q. What computational strategies guide the rational design of this compound analogs with improved selectivity?
- QSAR modeling : Correlates physicochemical parameters (hydrophobicity, charge) with activity .
- Molecular dynamics simulations : Predicts membrane insertion efficiency of analogs (e.g., PRW4-d) .
- Helical wheel projections : Optimize amphipathicity while minimizing cytotoxicity (e.g., RI18 truncation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
